3-Methoxy-4-(2-methoxyethoxy)benzaldehyde
Overview
Description
3-Methoxy-4-(2-methoxyethoxy)benzaldehyde: is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . It is a benzaldehyde derivative, characterized by the presence of methoxy and methoxyethoxy groups attached to the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-Methoxy-4-(2-methoxyethoxy)benzaldehyde typically begins with commercially available starting materials such as 3-methoxybenzaldehyde and 2-methoxyethanol.
Reaction Conditions: The reaction involves the alkylation of 3-methoxybenzaldehyde with 2-methoxyethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methoxy-4-(2-methoxyethoxy)benzaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: 3-Methoxy-4-(2-methoxyethoxy)benzoic acid.
Reduction: 3-Methoxy-4-(2-methoxyethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
- Investigated for its potential biological activities, including antimicrobial and antioxidant properties .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(2-methoxyethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes and receptors, modulating their activity. The methoxy and methoxyethoxy groups can influence the compound’s lipophilicity and ability to cross cell membranes, affecting its bioavailability and efficacy .
Comparison with Similar Compounds
3-Methoxybenzaldehyde: Lacks the methoxyethoxy group, making it less versatile in certain synthetic applications.
4-Methoxybenzaldehyde: Similar structure but different substitution pattern, leading to different reactivity and applications.
Uniqueness: 3-Methoxy-4-(2-methoxyethoxy)benzaldehyde is unique due to the presence of both methoxy and methoxyethoxy groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications .
Properties
IUPAC Name |
3-methoxy-4-(2-methoxyethoxy)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-13-5-6-15-10-4-3-9(8-12)7-11(10)14-2/h3-4,7-8H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPUZJCDDPDODF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)C=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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